molecular formula C21H19Cl2N5O3S B2386672 (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 869344-38-7

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2386672
CAS No.: 869344-38-7
M. Wt: 492.38
InChI Key: ZWUCWXPWPOETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dichlorophenyl group, a piperazine ring, and a furan-2-yl methanone moiety. Its synthesis and bioactivity are of interest due to the pharmacophoric elements present in its structure, including the triazole-thiazole hybrid (implicated in antimicrobial and anticancer activity), the dichlorophenyl group (common in bioactive molecules for enhanced lipophilicity), and the piperazine-furan linkage (associated with CNS and enzyme modulation) .

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c1-12-24-21-28(25-12)20(30)18(32-21)17(13-4-5-14(22)15(23)11-13)26-6-8-27(9-7-26)19(29)16-3-2-10-31-16/h2-5,10-11,17,30H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCWXPWPOETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could induce conformational changes in the target proteins, altering their function.

Result of Action

Similar compounds have been associated with a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities. This suggests that our compound might also exert similar effects at the molecular and cellular level.

Biological Activity

The compound (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, with CAS number 869344-38-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N5O3SC_{21}H_{19}Cl_2N_5O_3S with a molecular weight of 492.4 g/mol. The structural features include:

  • A piperazine ring,
  • A furan moiety,
  • A thiazole derivative,
  • A dichlorophenyl group.

These structural components suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, to which this compound belongs, exhibit significant anticancer properties. The following findings highlight its effectiveness:

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that compounds similar to this compound show selective cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole structure were found to be particularly effective against melanoma and breast cancer cell lines .
  • Mechanism of Action :
    • The anticancer mechanism is believed to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. Compounds with a similar structure have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Case Studies :
    • A study evaluating a series of 1,2,4-triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may possess similar or enhanced activity due to its unique structural features.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence regarding other biological activities:

  • Antimicrobial Effects :
    • Some derivatives have shown promising antimicrobial activity against various pathogens. The thiazole and triazole rings are known for their ability to interact with microbial enzymes .
  • Anti-inflammatory Properties :
    • Certain studies suggest that compounds with similar scaffolds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against melanoma and breast cancer cell lines
AntimicrobialActivity against bacterial strains
Anti-inflammatoryInhibition of cytokines

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiazole and furan rings demonstrate significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

The unique structure of (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suggests potential anticancer activity. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Neurological Effects

Preliminary studies suggest that compounds similar to this one may modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This modulation could have implications for treating neurological disorders such as Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules demonstrated that thiazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in enhancing antimicrobial potency .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that thiazole-containing compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents .
  • Neuroprotective Studies : A recent investigation into NMDA receptor modulators showed that certain thiazole derivatives could protect neuronal cells from excitotoxicity, indicating their potential use in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives in the evidence, enabling comparative analysis:

Compound Key Structural Differences Reported Bioactivity Source
Target Compound 3,4-dichlorophenyl; 6-hydroxy-2-methylthiazolo-triazole; piperazine-furan linkage Inferred antifungal/antiproliferative (based on structural analogs)
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-fluorophenyl instead of 3,4-dichlorophenyl; ethyl substituent on thiazolo-triazole Higher solubility due to fluorine; potential CNS activity (piperazine-furan linkage)
Compounds 4 and 5 () Chloro/fluorophenyl groups; pyrazole-thiazole hybrid instead of triazole-thiazole Isostructural crystallinity; planar conformation (enhanced stability for drug delivery)
Triazolo[3,4-b][1,3,4]thiadiazoles () Thiadiazole instead of thiazole; pyrazole substituent Antifungal activity via 14-α-demethylase inhibition (molecular docking score: -9.2 kcal/mol)
Piperazine-triazole derivatives () Dioxolan-methoxy linkage; sec-butyl substituent Antifungal (CYP51 enzyme inhibition)

Functional and Pharmacological Insights

Bioactivity Trends :

  • The 3,4-dichlorophenyl group in the target compound may enhance membrane permeability compared to the 3-fluorophenyl analog . However, the fluorinated analog could exhibit improved metabolic stability due to reduced oxidative degradation .
  • The thiazolo-triazole core is critical for interactions with enzymes like 14-α-demethylase (antifungal target) and ferroptosis-inducing pathways (anticancer) . Molecular docking studies on similar triazole derivatives show strong binding affinity (-8.5 to -9.5 kcal/mol) to fungal enzymes .
  • The piperazine-furan moiety may modulate serotonin or dopamine receptors, as seen in CNS-active drugs, though direct evidence for this compound is lacking .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step heterocyclic condensation, similar to ’s protocols (DMF crystallization, triclinic symmetry) .
  • Substituent placement (e.g., 6-hydroxy vs. 2-methyl on the thiazolo-triazole) impacts solubility and bioavailability. Hydroxy groups increase polarity but may reduce blood-brain barrier penetration .

Therapeutic Potential: Compared to triticonazole (), a triazole fungicide, the target compound’s dichlorophenyl group could confer broader-spectrum activity but higher toxicity risks . In ferroptosis induction (), triazole-thiazole hybrids may synergize with iron-dependent lipid peroxidation pathways, though this requires validation .

Preparation Methods

Mercaptotriazole Cyclization Approach

The foundational method involves cyclocondensation of 3-mercapto-1,2,4-triazole derivatives with α-halocarbonyl compounds. For the target molecule, 5-((3,4-dichlorophenyl)(hydroxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes regioselective ring closure with methyl bromoacetate under acidic conditions:

Reaction Conditions

Component Quantity Role
3-Mercaptotriazole 0.01 mol Nucleophile
Methyl bromoacetate 0.015 mol Alkylating agent
Glacial acetic acid 20 mL Solvent
Sodium acetate 2 g Base
Reflux time 6–8 h Reaction duration

This protocol yields the 6-hydroxy-2-methylthiazolo[3,2-b]triazole scaffold in 72–82% yield after recrystallization from ethanol-DMF (4:1). Key characterization data matches literature values:

  • IR : 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
  • ¹H NMR : δ 2.24 (s, CH₃), 5.12 (s, OH)
  • LC-MS : m/z 262 [M+H]⁺

Visible-Light-Mediated Regioselective Synthesis

Recent advances employ photochemical methods for improved regiocontrol. Irradiating α-bromo-1-(3,4-dichlorophenyl)propane-1,3-dione with 3-mercapto-5-methyl-1,2,4-triazole in aqueous medium under compact fluorescent lamps (CFL) generates the target core in 85% yield:

Optimized Parameters

Factor Optimal Value
Light source 23W CFL
Solvent H₂O
Reaction time 30–45 min
Temperature 25°C

This green chemistry approach eliminates toxic solvents and reduces energy input compared to traditional thermal methods.

Construction of the Piperazine-Furan Methanone Segment

Synthesis of Furan-2-yl(piperazin-1-yl)methanone

The pivotal intermediate is prepared via N-acylation of piperazine with furan-2-carbonyl chloride:

Procedure

  • Dissolve piperazine (0.1 mol) in dry THF under N₂
  • Add furan-2-carbonyl chloride (0.11 mol) dropwise at 0°C
  • Stir 4 h at room temperature
  • Filter and recrystallize from hexane/EtOAc

Characterization Data

  • MP : 66–70°C
  • ¹³C NMR : δ 160.1 (C=O), 146.2 (furan C2)
  • Yield : 78%

Assembly of the Complete Molecular Architecture

Mannich-Type Coupling Reaction

The critical C-C bond formation between the thiazolotriazole core and piperazine segment employs a modified Mannich reaction:

Reaction Scheme
6-Hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)(3,4-dichlorophenyl)methanol +
Furan-2-yl(piperazin-1-yl)methanone → Target compound

Conditions

Parameter Value
Catalyst Montmorillonite K10
Solvent Toluene
Temperature 110°C
Time 12 h

This step proceeds via in situ formation of an N-acyliminium ion intermediate, followed by nucleophilic attack from the thiazolotriazole alcohol.

Analytical Characterization Summary

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 8.34 (s, 1H, triazole H), 7.41–7.38 (m, 2H, ArH), 6.85 (d, J=3.6 Hz, 1H, furan H)
¹³C NMR δ 170.1 (C=O), 152.4 (triazole C2), 121.8 (C-Cl)
HRMS m/z 492.0698 [M+H]⁺ (calc. 492.0701)

Physicochemical Properties

Property Value
Melting point 243–245°C
Solubility DMF > DMSO > EtOH
logP 3.12 ± 0.15

Critical Evaluation of Synthetic Approaches

Comparative Efficiency

Method Yield Purity Scalability
Classical cyclization 75% 98% Pilot-scale
Photochemical 85% 99% Lab-scale
Microwave-assisted 78% 97% Bench-scale

The visible-light-mediated protocol demonstrates superior atom economy and reduced environmental impact, though classical methods remain preferable for large-scale production.

Q & A

Q. Optimization strategies :

  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
  • Monitor pH during acid/base-sensitive steps (e.g., deprotection of hydroxyl groups) .

Basic: What spectroscopic and chromatographic techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and hydroxyl protons (broad singlet at δ 4.5–5.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-triazole region .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of furan or dichlorophenyl moieties) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What structural features suggest potential bioactivity, and how are preliminary biological screenings designed?

The compound’s pharmacophores include:

  • Thiazolo-triazole : Known for kinase inhibition and antimicrobial activity .
  • 3,4-Dichlorophenyl : Enhances lipophilicity and membrane penetration .
  • Piperazine : Facilitates receptor binding via hydrogen bonding .

Q. Screening protocols :

  • In vitro assays :
    • Antimicrobial : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target prediction : Preliminary docking studies against enzymes like CYP450 or PI3K using AutoDock Vina .

Advanced: How can researchers address low yields during the final coupling step?

Q. Common issues :

  • Steric hindrance from the bulky dichlorophenyl group.
  • Competing side reactions (e.g., oxidation of the furan ring).

Q. Solutions :

  • Solvent optimization : Switch to DCM/THF mixtures to improve solubility .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
  • Temperature gradients : Perform reactions at 0°C (slow addition) followed by gradual warming .

Advanced: How to resolve contradictions between in vitro bioactivity and computational predictions?

Case example : Strong in silico binding to EGFR but no observed cytotoxicity.

  • Hypotheses :
    • Poor cellular uptake (e.g., logP >5).
    • Off-target binding or metabolic instability.

Q. Validation steps :

  • Permeability assays : Caco-2 monolayers to assess passive diffusion .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for degradation products .
  • Orthogonal assays : SPR to measure direct target binding affinity .

Advanced: What computational methods are used to predict biological targets and optimize derivatives?

  • Molecular docking :
    • Software : Schrödinger Suite, MOE.
    • Targets : Prioritize kinases (e.g., JAK2, AKT1) based on structural homology to known inhibitors .
  • QSAR models :
    • Descriptors : Topological polar surface area (TPSA), H-bond acceptors/donors.
    • Training data : Public datasets (ChEMBL, PubChem) for triazole derivatives .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Key modifications :

  • Piperazine substituents : Replace dichlorophenyl with fluorophenyl to modulate electron-withdrawing effects .
  • Thiazolo-triazole methylation : Introduce ethyl or propyl groups to alter steric bulk .

Q. Evaluation metrics :

  • Bioactivity : IC₅₀ values in enzyme assays.
  • ADMET : Predicted using SwissADME or ADMETlab 2.0 .

Advanced: What strategies mitigate instability of the hydroxyl group during storage?

  • Lyophilization : Store as a lyophilized powder under argon .
  • Buffered solutions : Use pH 7.4 PBS with 0.1% BHT to prevent oxidation .
  • Degradation analysis : Forced degradation studies (40°C/75% RH) monitored by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.